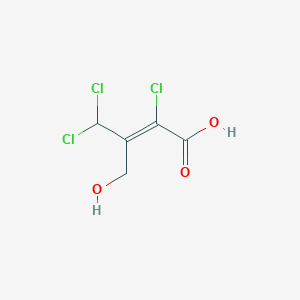
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid, also known as CMHB, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanisms of action. In
Aplicaciones Científicas De Investigación
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been studied for its potential use in various scientific research applications. One area of research where (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has shown promise is in the field of cancer treatment. Studies have shown that (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cancer cells. This inhibition leads to a decrease in the production of ATP, the main energy source for cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its relatively low cost and ease of synthesis. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is also stable and can be stored for long periods of time without degradation. However, one limitation of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid. One area of research that shows promise is the development of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid and its potential use in other areas of medicine, such as neuroprotection and infectious disease treatment. Finally, more research is needed to optimize the synthesis and purification of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid for use in lab experiments and drug development.
Métodos De Síntesis
The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid involves the reaction of dichloroacetic acid with chloral hydrate in the presence of a strong base. This reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid as a white crystalline solid with a melting point of 140-142°C. The yield of this reaction is typically around 70-75%, and the purity of the resulting (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can be further improved through recrystallization.
Propiedades
Número CAS |
126572-78-9 |
|---|---|
Nombre del producto |
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid |
Fórmula molecular |
C5H5Cl3O3 |
Peso molecular |
219.45 g/mol |
Nombre IUPAC |
(Z)-2,4,4-trichloro-3-(hydroxymethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H5Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h4,9H,1H2,(H,10,11)/b3-2- |
Clave InChI |
SHGAIAGWDXHJHG-IHWYPQMZSA-N |
SMILES isomérico |
C(/C(=C(\C(=O)O)/Cl)/C(Cl)Cl)O |
SMILES |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
SMILES canónico |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
Sinónimos |
2-CHLORO-3-(DICHLOROMETHYL)-4-HYDROXYBUT-2-ENOICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



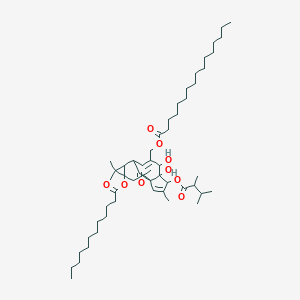

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
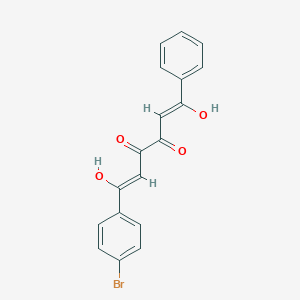
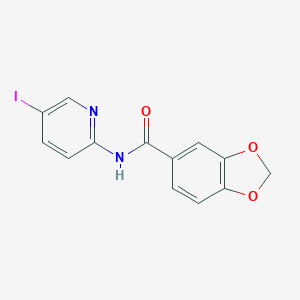
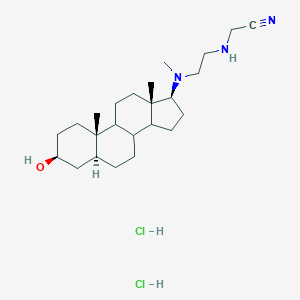
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
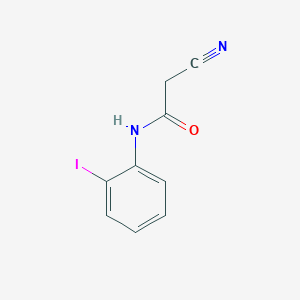
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
